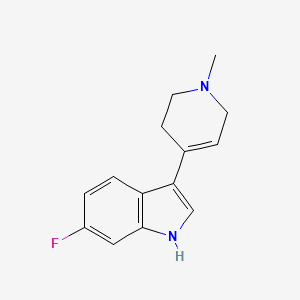

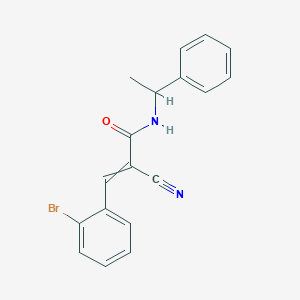

![molecular formula C10H15BrN2S B2553316 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine CAS No. 414883-01-5](/img/structure/B2553316.png)

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine" is a derivative of thiophene and piperazine, which are heterocyclic compounds. Thiophene is a five-membered aromatic ring with one sulfur atom, and piperazine is a six-membered ring containing two nitrogen atoms. The compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution, intramolecular dehydration, and cyclization. For instance, a nucleophilic substitution reaction was used to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine was reacted with a 2-bromo analogue . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride involved α-bromination and amination of 4-methylbenzoic acid . These methods could potentially be adapted for the synthesis of "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to confirm the predicted structure from chemical and spectral analysis . These techniques could be employed to analyze the molecular structure of "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine."

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes their ability to undergo further functionalization. For instance, the synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol involved the reaction with different primary and secondary amines in the presence of formaldehyde . This indicates that the compound "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine" could also be a precursor for the synthesis of various derivatives through similar Mannich reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-releasing groups on the arylpiperazine moiety affects the activity of the compounds as allosteric enhancers of the A1 adenosine receptor . The physical properties such as melting points and solubility are typically characterized during the synthesis process, as seen in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride . These properties would be important to determine for "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine" as well.

Applications De Recherche Scientifique

DNA Minor Groove Binding

- Hoechst 33258 and its analogues, which include piperazine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds have been utilized in plant cell biology for chromosome and nuclear staining, flow cytometry analysis, and as models for investigating DNA sequence recognition and binding, highlighting their importance in genetic research and drug design (Issar & Kakkar, 2013).

Neuropharmacological Research

- Arylpiperazine derivatives have been investigated for their potential in treating neurological disorders. For instance, the compound AR-A000002, a selective 5-HT1B antagonist, has shown anxiolytic and antidepressant potential in various animal models, demonstrating the utility of piperazine derivatives in developing treatments for anxiety and affective disorders (Hudzik et al., 2003).

Atypical Antipsychotic Activity

- JL13, a pyridobenzoxazepine compound with a piperazine moiety, has been identified as having potential atypical antipsychotic activity. It shares similarities with clozapine in its pharmacological profile but without inducing significant motor side effects, offering a promising avenue for the development of new antipsychotic medications (Bruhwyler et al., 1997).

Medicinal Chemistry

- N-phenylpiperazine subunits are highlighted for their versatility in medicinal chemistry, especially in CNS disorders. Recent patents and research suggest these compounds have broad therapeutic potential beyond CNS applications, indicating a rich field for future research and drug development (Maia et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSOUROTZTVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

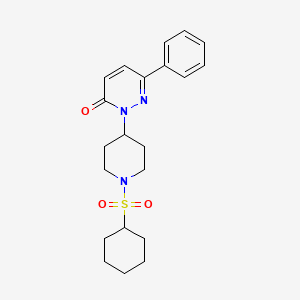

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)

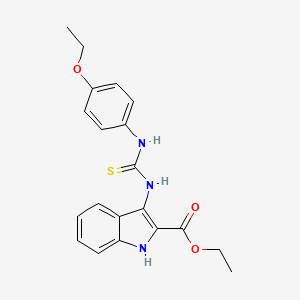

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)

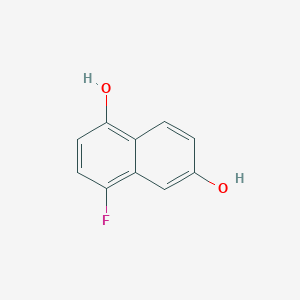

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)